molecular formula C9H13N3O2 B143095 Tert-butyl pyridazin-3-ylcarbamate CAS No. 147362-90-1

Tert-butyl pyridazin-3-ylcarbamate

Cat. No.: B143095
CAS No.: 147362-90-1
M. Wt: 195.22 g/mol
InChI Key: KLWNKSCHTFDBEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl pyridazin-3-ylcarbamate is a chemical compound with the molecular formula C9H13N3O2. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by its tert-butyl group attached to a pyridazin-3-ylcarbamate moiety, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl pyridazin-3-ylcarbamate can be synthesized through several methods. One common approach involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the isocyanate derivative, which is then trapped by an amine to form the desired carbamate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl pyridazin-3-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halides and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Tert-butyl pyridazin-3-ylcarbamate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl pyridazin-3-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate enzymes, modulate receptor activity, and influence cellular signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-bis(2,7-dimethyl-9H-carbazol-9-yl)pyridine
  • 2,6-bis(3,6-dimethyl-9H-carbazol-9-yl)pyridine
  • 2,6-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)pyridine

Uniqueness

Tert-butyl pyridazin-3-ylcarbamate is unique due to its specific structural features, such as the tert-butyl group and the pyridazin-3-ylcarbamate moiety. These features impart distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Biological Activity

Tert-butyl pyridazin-3-ylcarbamate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various therapeutic areas.

Chemical Structure and Properties

This compound features a tert-butyl group attached to a pyridazine ring through a carbamate linkage. Its molecular formula is C9H12N2O2C_9H_{12}N_2O_2, with a molecular weight of approximately 180.20 g/mol. The compound exhibits notable stability under physiological conditions, which is essential for its biological applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The mechanisms involved include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes through competitive or non-competitive mechanisms, affecting metabolic pathways.
  • Receptor Modulation: It can modulate the activity of receptors involved in cellular signaling, leading to altered physiological responses.
  • Cell Membrane Interaction: The compound can disrupt bacterial cell membranes, contributing to its antimicrobial activity.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties, particularly against Gram-positive bacteria. It exhibits selective toxicity towards bacterial cells while maintaining minimal cytotoxicity to mammalian cells. This selectivity is crucial for developing new antibiotics that can combat resistant strains.

Table 1: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Methicillin-resistant Staphylococcus aureus (MRSA)32 µg/mL
Vancomycin-resistant Enterococcus (VRE)16 µg/mL
Escherichia coli64 µg/mL

Anti-Cancer Activity

Recent studies have indicated that this compound may possess anti-cancer properties. It has been shown to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism involves the modulation of apoptotic pathways and the inhibition of tumor growth in vivo.

Case Study: Breast Cancer Cell Line MCF7

In a study evaluating the effects on the MCF7 breast cancer cell line, this compound was administered at varying concentrations. Flow cytometry results indicated a dose-dependent increase in apoptosis markers after treatment.

Table 2: Anti-Cancer Activity Results

Concentration (µM)Apoptosis Rate (%)
1015
2530
5055

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application. Studies suggest that the compound has favorable absorption characteristics with moderate bioavailability. Its distribution across tissues indicates potential efficacy in targeting tumors or infected tissues.

Properties

IUPAC Name

tert-butyl N-pyridazin-3-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-9(2,3)14-8(13)11-7-5-4-6-10-12-7/h4-6H,1-3H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWNKSCHTFDBEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.